5-Butylsulfanyl-1H-tetrazole
Description
Historical Trajectories and Evolution of Tetrazole Chemistry
The journey of tetrazole chemistry began in 1885 with the pioneering work of Swedish chemist J.A. Bladin, who first synthesized a derivative of this novel heterocyclic ring. hilarispublisher.comrdd.edu.iqresearchgate.net This discovery opened the door to a new field of chemical exploration. In the years that followed, scientists such as R. Huisgen, R. Butler, and others made significant contributions to understanding the synthesis, structure, and reactivity of tetrazoles. rdd.edu.iq The development of various synthetic routes, including the widely used [3+2] cycloaddition of azides with nitriles, has been a cornerstone of tetrazole chemistry's evolution. researchgate.netorganic-chemistry.org Initially, the unique properties of tetrazoles, such as their high nitrogen content and stability, garnered interest in fields like materials science for applications as propellants and explosives. acs.orgrug.nl However, the most profound impact of tetrazole chemistry has been in the realm of medicinal chemistry, where the tetrazole ring is often employed as a bioisostere for the carboxylic acid group, offering advantages in terms of metabolic stability and pharmacokinetic profiles. hilarispublisher.comacs.org
The Significance of Heterocyclic Compounds Bearing Sulfur Substituents in Chemical Research
Heterocyclic compounds incorporating sulfur atoms have long been a focal point of chemical research due to their diverse and significant biological activities. rjptonline.orgopenmedicinalchemistryjournal.comresearchgate.net The presence of sulfur within a heterocyclic framework can profoundly influence the molecule's electronic properties, lipophilicity, and ability to interact with biological targets. arkat-usa.org This has led to the discovery and development of numerous sulfur-containing heterocyclic compounds with applications as pharmaceuticals, agrochemicals, and materials. arkat-usa.orgsioc-journal.cn For instance, sulfur heterocycles are integral components of many FDA-approved drugs, highlighting their therapeutic importance. openmedicinalchemistryjournal.com The versatility of sulfur in forming various functional groups, such as thioethers, sulfones, and sulfonamides, further expands the chemical space and potential applications of these compounds. researchgate.net Research in this area continues to be vibrant, with ongoing efforts to develop novel synthetic methodologies for creating complex sulfur-containing heterocycles and to explore their utility in various scientific disciplines. rjptonline.orgsioc-journal.cn
Positioning of 5-Butylsulfanyl-1H-tetrazole within the Broader Landscape of 5-Alkyl(aryl)sulfanyl-1H-tetrazoles
Within the extensive family of tetrazole derivatives, the 5-alkylsulfanyl-1H-tetrazoles represent a significant subclass. These compounds are characterized by the attachment of a sulfur-linked alkyl or aryl group at the 5-position of the tetrazole ring. The synthesis of these compounds has been a subject of considerable research, with various methods developed to efficiently construct the C-S bond and the tetrazole ring. researchgate.netacs.org
This compound, with its butyl group attached to the sulfur atom, is a specific member of this subclass. Its properties and reactivity are influenced by both the tetrazole ring and the butylsulfanyl substituent. The butyl group, being a simple alkyl chain, can affect the compound's solubility and lipophilicity. The general synthetic approach to 5-alkylsulfanyl-1H-tetrazoles often involves the reaction of a thiol with a 5-halo-1H-tetrazole or the cycloaddition of an alkyl thiocyanate (B1210189) with an azide (B81097) source. dntb.gov.uaorganic-chemistry.org Research on the broader class of 5-alkylsulfanyl-1H-tetrazoles has revealed their potential in various applications, including as intermediates in organic synthesis and as building blocks for more complex molecules. hilarispublisher.comnih.gov
Overview of Key Research Domains and Methodological Paradigms Applied to this compound
Research specifically focused on this compound has primarily revolved around its synthesis and its potential utility as a chemical intermediate. A notable one-pot method for the synthesis of 5-alkylsulfanyl-1H-tetrazoles, including the butyl derivative, has been developed, offering an efficient route to this class of compounds. researchgate.net This method often involves the reaction of an alkyl halide, such as butyl bromide, with a thiocyanate source followed by cyclization with an azide. researchgate.net
The methodological paradigms applied to the study of this compound are typical for small organic molecules. These include:
Synthesis and Optimization: Research has focused on developing efficient and high-yielding synthetic protocols. researchgate.net This often involves exploring different reaction conditions, catalysts, and starting materials.
Spectroscopic Characterization: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry are routinely used to confirm the structure and purity of the synthesized compound. researchgate.net
Physical Property Determination: Measurement of physical properties like melting point is a standard procedure for characterizing the compound. researchgate.net
While extensive research into the specific biological activities of this compound is not widely documented in the provided search results, the broader class of 5-alkylsulfanyl-1H-tetrazoles has been investigated for various applications, including their potential as corrosion inhibitors and in medicinal chemistry. hilarispublisher.combhu.ac.in For instance, related compounds have shown antimycobacterial activity. hilarispublisher.comnih.gov This suggests that future research on this compound could explore its potential in these or other areas.
Structure
2D Structure
3D Structure
Properties
CAS No. |
21871-49-8 |
|---|---|
Molecular Formula |
C5H10N4S |
Molecular Weight |
158.23 g/mol |
IUPAC Name |
5-butylsulfanyl-2H-tetrazole |
InChI |
InChI=1S/C5H10N4S/c1-2-3-4-10-5-6-8-9-7-5/h2-4H2,1H3,(H,6,7,8,9) |
InChI Key |
ZQWPRRKKNOCZKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NNN=N1 |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of 5 Butylsulfanyl 1h Tetrazole
Direct Synthesis Strategies for 5-Butylsulfanyl-1H-tetrazole
Direct synthesis strategies aim to construct the 5-butylsulfanyl-substituted tetrazole ring in a single or concerted reaction sequence from acyclic precursors. These methods are often favored for their atom economy and operational simplicity.
One-Pot Reaction Sequences from Butyl Halides and Related Precursors
An efficient one-pot method for the synthesis of 5-alkylsulfanyl-1H-tetrazoles, including the butyl derivative, has been developed starting from alkyl halides. researchgate.net This procedure eliminates the need to isolate toxic and lachrymatory alkylthiocyanate intermediates. researchgate.net The synthesis of 5-(Butylsulfanyl)-1H-tetrazole is specifically accomplished starting from n-butyl bromide. researchgate.net
The reaction proceeds in two main stages within a single pot. Initially, the alkyl halide (n-butyl bromide) reacts with potassium thiocyanate (B1210189) (KSCN) in ethanol (B145695) to form butyl thiocyanate. Following the formation of the thiocyanate, sodium azide (B81097) (NaN₃) and zinc chloride (ZnCl₂) are added to the reaction mixture. The subsequent reaction, stirred at a moderate temperature, leads to the formation of the final product, this compound, in high yield. researchgate.net
Table 1: One-Pot Synthesis of this compound
| Starting Material | Reagents | Solvent | Conditions | Yield |
|---|
This table is based on the data presented in the research article. researchgate.net
Optimized Conditions for [3+2] Cycloaddition Pathways to Access the Tetrazole Ring with Sulfur Linkages
The core of many tetrazole syntheses is the [3+2] cycloaddition reaction between a nitrile-containing compound and an azide source, typically sodium azide or hydrazoic acid. nih.govscielo.brnih.gov For the synthesis of this compound, the corresponding nitrile precursor is butyl thiocyanate (BuSCN). researchgate.netorganic-chemistry.org
The one-pot method described previously is a prime example of this pathway, where the butyl thiocyanate is generated in situ and immediately undergoes a zinc(II) chloride-catalyzed [3+2] cycloaddition with sodium azide. researchgate.netorganic-chemistry.org The use of a Lewis acid catalyst, such as ZnCl₂, is crucial for activating the thiocyanate group, thereby facilitating the cycloaddition under mild conditions and in short reaction times. organic-chemistry.org Various catalytic systems have been reported for the general synthesis of 5-substituted 1H-tetrazoles from nitriles, which are applicable to butyl thiocyanate. These include silica (B1680970) sulfuric acid, copper salts, and other Lewis acids that enhance the electrophilicity of the thiocyanate carbon, making it more susceptible to nucleophilic attack by the azide ion. nih.govscielo.br The reaction is believed to proceed via the formation of a zinc complex with the thiocyanate, which then reacts with the azide.
Indirect Synthetic Routes via Functional Group Interconversions at the 5-Position
Indirect routes involve the initial synthesis of a tetrazole ring with a suitable functional group at the 5-position, which is then chemically converted to the desired butylsulfanyl moiety.
Introduction of the Butylsulfanyl Moiety onto Pre-formed Tetrazole Scaffolds
A common and straightforward indirect method is the S-alkylation of a pre-formed 5-mercapto-1H-tetrazole (1H-tetrazole-5-thiol) scaffold. This nucleophilic substitution reaction involves treating 1H-tetrazole-5-thiol with a suitable butylating agent, such as n-butyl bromide or n-butyl iodide.
The reaction is typically carried out in the presence of a base (e.g., sodium hydroxide, potassium carbonate) in a polar solvent (e.g., ethanol, acetone (B3395972), or water). The base deprotonates the thiol group, forming a highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of the butyl halide, displacing the halide and forming the C-S bond, resulting in this compound. This method is versatile and generally provides good yields.
A related approach involves a one-pot reaction where aldehydes are condensed with N-tosylhydrazine to generate N-tosylhydrazones. These intermediates are then reductively coupled in situ with 1H-tetrazole-5-thiols under metal-free conditions to afford the corresponding thioethers. rsc.org
Transformations of Existing Sulfur-Containing Groups to the Butylsulfanyl Moiety
While less common, it is chemically plausible to synthesize this compound by transforming other sulfur-containing functional groups already present at the 5-position of the tetrazole ring. For instance, a 5-(butyldisulfanyl)-1H-tetrazole could potentially be reduced to the corresponding thiol in situ, followed by alkylation or other modifications. Another hypothetical route could involve the reduction of a 5-(butylsulfinyl)-1H-tetrazole or 5-(butylsulfonyl)-1H-tetrazole down to the thioether oxidation state. These transformations would require specific reducing agents that are compatible with the tetrazole ring. However, specific literature examples for these transformations on the this compound scaffold are not prominently documented.
Catalytic Approaches in this compound Synthesis
Catalysis plays a significant role in the synthesis of tetrazoles, particularly in the key [3+2] cycloaddition step. For the formation of this compound from butyl thiocyanate and sodium azide, various catalysts can be employed to improve reaction rates and yields.
Lewis acid catalysts are most common. As mentioned, zinc(II) salts like ZnCl₂ are effective. researchgate.netorganic-chemistry.org The zinc ion coordinates to the nitrogen atom of the thiocyanate, increasing its electrophilicity and making it more susceptible to attack by the azide anion. organic-chemistry.org Other reported catalysts for the synthesis of 5-substituted tetrazoles from nitriles include copper(II) sulfate (B86663) (CuSO₄·5H₂O), which has been shown to be an efficient, readily available, and environmentally friendly catalyst for this transformation in DMSO. scielo.br
Heterogeneous catalysts, such as silica sulfuric acid, have also been successfully used. nih.gov These solid-supported acid catalysts offer advantages in terms of operational simplicity, ease of separation from the reaction mixture, and potential for recyclability. nih.gov More advanced catalytic systems using nanomaterials have also been developed for the general synthesis of 5-substituted tetrazoles, which could be adapted for the synthesis of the target compound. nih.govsemanticscholar.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| n-Butyl bromide |
| Potassium thiocyanate |
| Sodium azide |
| Zinc chloride |
| Butyl thiocyanate |
| 1H-tetrazole-5-thiol |
| n-Butyl iodide |
| Sodium hydroxide |
| Potassium carbonate |
| N-tosylhydrazine |
| N-tosylhydrazones |
| 5-(Butyldisulfanyl)-1H-tetrazole |
| 5-(Butylsulfinyl)-1H-tetrazole |
| 5-(Butylsulfonyl)-1H-tetrazole |
| Copper(II) sulfate |
Exploration of Lewis Acid Catalysis in Cycloaddition Reactions
Lewis acids play a pivotal role in the synthesis of 5-substituted-1H-tetrazoles by activating the nitrile or thiocyanate group toward nucleophilic attack by the azide ion. organic-chemistry.org This activation lowers the energy barrier for the [3+2] cycloaddition reaction, often leading to higher yields and shorter reaction times. organic-chemistry.org
A direct and efficient synthesis of this compound utilizes zinc chloride (ZnCl₂), a common Lewis acid, as a catalyst. researchgate.net In a one-pot procedure, n-butyl bromide is first reacted with potassium thiocyanate (KSCN) in ethanol to generate butyl thiocyanate in situ. Subsequently, the addition of sodium azide (NaN₃) and a catalytic amount of ZnCl₂ at 50°C facilitates the cycloaddition, yielding this compound in high yield (91%). researchgate.net The use of a one-pot method is advantageous as it avoids the isolation of the toxic and lachrymatory alkyl thiocyanate intermediate. researchgate.net
The catalytic action of ZnCl₂ is proposed to involve the coordination of the zinc(II) ion to the nitrogen atom of the thiocyanate group. researchgate.net This coordination increases the electrophilicity of the carbon atom, making it more susceptible to attack by the azide anion, thereby promoting the cyclization process. researchgate.net This mechanism is supported by studies on various zinc salts, which have been found to effectively catalyze the reaction of thiocyanates and nitriles with sodium azide. organic-chemistry.org Other Lewis acids, such as aluminum chloride (AlCl₃), ytterbium triflate (Yb(OTf)₃), and silica sulfuric acid, have also been successfully employed in the synthesis of other 5-substituted tetrazoles, demonstrating the broad applicability of this catalytic approach. scielo.brscispace.com
| Catalyst | Substrate | Azide Source | Solvent | Conditions | Yield (%) | Reference |
| ZnCl₂ | n-Butyl bromide, KSCN | NaN₃ | Ethanol | 50°C, 1.5 h | 91 | researchgate.net |
| Zn(OTf)₃ | Various nitriles | NaN₃ | Water | Reflux | Good-Excellent | scielo.br |
| Silica Sulfuric Acid | Various nitriles | NaN₃ | DMF | Reflux | 72-95 | scispace.com |
Role of Transition Metal Catalysts and Nanocatalysis
Transition metal catalysts, particularly those based on copper and palladium, have emerged as powerful tools for synthesizing 5-substituted-1H-tetrazoles. These catalysts can operate under milder conditions than some traditional Lewis acids and often exhibit high efficiency. scielo.br Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) has been identified as a mild, inexpensive, and environmentally benign catalyst for the cycloaddition of various nitriles with sodium azide in DMSO, affording excellent yields. scielo.brdergipark.org.tr
In recent years, the field of nanocatalysis has offered significant advancements, providing catalysts with high surface area-to-volume ratios, enhanced reactivity, and excellent recyclability. nih.gov Various nanocatalysts have been developed for tetrazole synthesis, including magnetic nanoparticles which allow for easy separation from the reaction mixture using an external magnet. semanticscholar.org Examples include:
Copper on Carbon (Cu/C) nanoparticles: Used for one-pot, three-component synthesis from aldehydes, hydroxylamine, and sodium azide, where the nitrile is formed in situ. researchgate.net
Magnetite-chitin (Fe₃O₄@chitin): An eco-friendly magnetic nanocatalyst used for the synthesis of 5-substituted-1H-tetrazoles under solvent-free conditions.
Copper(II) immobilized on functionalized silica: A salen complex of Cu(II) supported on superparamagnetic Fe₃O₄@SiO₂ nanoparticles has shown high efficiency and recyclability. nih.gov
These nanocatalysts not only improve reaction efficiency but also align with the principles of green chemistry by minimizing waste and allowing for catalyst reuse over multiple cycles without significant loss of activity. semanticscholar.org While not all of these have been specifically tested for the synthesis of this compound, their proven efficacy with a broad range of aliphatic and aryl nitriles suggests their potential applicability. nih.gov
| Catalyst | Type | Key Advantages | Reference |
| CuSO₄·5H₂O | Homogeneous Transition Metal | Inexpensive, readily available, environmentally benign | scielo.br |
| Cu/C | Heterogeneous Nanocatalyst | Reusable, allows for one-pot synthesis from aldehydes | researchgate.net |
| Fe₃O₄@SiO₂-Im(Br)-SB-Cu(II) | Magnetic Nanocatalyst | Highly efficient in water, easily separable, reusable | semanticscholar.org |
Solvent Effects and Green Chemistry Principles in Synthetic Optimization
The choice of solvent can significantly influence the rate and yield of tetrazole synthesis. High-boiling point, polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used because they effectively dissolve the azide salts and organic substrates, facilitating the reaction. scielo.brresearchgate.net For instance, the synthesis of 5-phenyl-1H-tetrazole using a CuSO₄·5H₂O catalyst proceeds to completion in 1-3 hours at 120-140°C in DMSO, achieving a 100% yield. asianpubs.org In contrast, reactions in less polar solvents like toluene (B28343) or in protic solvents like ethanol at lower temperatures may be significantly slower or give lower yields. researchgate.net
In line with the principles of green chemistry, there is a growing effort to replace hazardous organic solvents with more environmentally friendly alternatives. organic-chemistry.org Water has been explored as a solvent for these reactions, particularly with the use of zinc-based catalysts, which aligns with green chemistry goals of using benign solvents and reducing waste. organic-chemistry.org Furthermore, solvent-free "click chemistry" reactions, sometimes facilitated by microwave irradiation or the use of ionic liquids like 1-butyl-3-methylimidazolium azide ([bmim]N₃), represent a significant step towards sustainable synthesis. youtube.com These methods often lead to shorter reaction times, simplified work-up procedures, and a reduction in toxic waste. nih.govorganic-chemistry.org The development of recyclable heterogeneous catalysts, as discussed in the previous section, is another key aspect of green synthetic optimization, minimizing the environmental impact of the chemical process. organic-chemistry.org
Reaction Mechanism Elucidation in this compound Formation
Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving the synthesis of this compound. The formation of the tetrazole ring from a thiocyanate and an azide is widely accepted to proceed through a [3+2] cycloaddition pathway.
Proposed Reaction Pathways and Identification of Key Intermediates
The synthesis of this compound from butyl thiocyanate and sodium azide, catalyzed by a Lewis acid such as ZnCl₂, is believed to follow a concerted or stepwise [3+2] cycloaddition mechanism. researchgate.net
Proposed Reaction Pathway:
Activation of Thiocyanate: The first step involves the coordination of the Lewis acid catalyst (e.g., Zn²⁺) to the nitrogen atom of the butyl thiocyanate molecule (R-S-C≡N). This coordination polarizes the C≡N triple bond, increasing the electrophilic character of the carbon atom. researchgate.net
Nucleophilic Attack: The azide anion (N₃⁻) then acts as a nucleophile, attacking the activated carbon atom of the thiocyanate.
Cyclization: This is followed by a rapid intramolecular cyclization. In a concerted mechanism, the bond formation occurs in a single transition state. In a stepwise mechanism, a linear intermediate might be formed, which then cyclizes to form the tetrazole ring. The high stability of the aromatic tetrazole ring is a strong driving force for the reaction. rsc.org
Protonation and Catalyst Regeneration: The resulting tetrazolide anion is protonated during the acidic workup step to yield the final this compound product. The Lewis acid catalyst is regenerated and can participate in another catalytic cycle.
The key intermediate in this pathway is the Lewis acid-thiocyanate complex (e.g., [R-S-C≡N---ZnCl₂]). While this intermediate is typically not isolated, its formation is inferred from the catalytic effect of the Lewis acid. researchgate.net Without the catalyst, the reaction is significantly slower, highlighting the importance of this activation step. scielo.br
Kinetic Studies and Reaction Profile Analysis
While specific kinetic data for the synthesis of this compound is not extensively documented, studies on analogous reactions provide insight into the reaction profile. The cycloaddition of azides to nitriles or thiocyanates is generally considered to be a bimolecular reaction, with the rate depending on the concentrations of both the organic substrate and the azide.
Kinetic analyses of similar substitution reactions involving thiocyanate and azide ions suggest that the reaction follows a second-order rate law. The rate of reaction is influenced by several factors:
Nature of the Substrate: The electronic properties of the group attached to the thiocyanate can affect the reactivity of the C≡N bond.
Catalyst Concentration: The reaction rate is expected to increase with the concentration of the Lewis acid catalyst up to a certain point, as it directly participates in the activation of the substrate.
Temperature: Like most chemical reactions, the rate of tetrazole formation increases with temperature, as this provides the necessary activation energy for the cycloaddition. Studies on related syntheses show that increasing the temperature from 120°C to 140°C can reduce the reaction time from 3 hours to 1 hour. asianpubs.org
Chemical Reactivity and Derivatization Strategies for 5 Butylsulfanyl 1h Tetrazole
Reactivity at the Tetrazole Ring Nitrogen Atoms
The tetrazole ring contains four nitrogen atoms, with the N-H proton exhibiting acidic properties comparable to carboxylic acids. mdpi.com This allows for deprotonation and subsequent reaction with electrophiles. The presence of two potential nucleophilic centers (N1 and N2) following deprotonation leads to the formation of regioisomeric products in many reactions.
N-alkylation is a common transformation for 5-substituted-1H-tetrazoles, typically proceeding via deprotonation with a base followed by the addition of an alkylating agent. This reaction generally yields a mixture of 1,5- and 2,5-disubstituted regioisomers. mdpi.com The choice of base and solvent can influence the reaction, with common systems including potassium carbonate in acetone (B3395972) or sodium hydride in tetrahydrofuran (B95107) (THF). mdpi.combeilstein-journals.org
N-acylation can be achieved using acyl halides or anhydrides. However, N-acyl tetrazoles are known to be thermally unstable. Under high-temperature conditions, they can undergo a Huisgen-type rearrangement, involving ring cleavage and nitrogen extrusion, to form 2,5-disubstituted-1,3,4-oxadiazoles. fao.org This reactivity provides a synthetic route to a different class of heterocyclic compounds starting from the tetrazole core.
Table 1: Representative Reagents for N-Alkylation and N-Acylation This table is interactive and can be sorted by column.
| Reaction Type | Electrophilic Reagent | Typical Base | Product Type |
|---|---|---|---|
| N-Alkylation | Butyl bromide | K₂CO₃ | N1- and N2-alkylated tetrazoles |
| N-Alkylation | Benzyl bromide | NaH | N1- and N2-alkylated tetrazoles |
| N-Alkylation | Dimethyl sulfate (B86663) | NaOH | N1- and N2-alkylated tetrazoles |
| N-Acylation | Acetyl chloride | Pyridine | N-Acyl tetrazole (intermediate) |
The regioselectivity of electrophilic additions, particularly alkylation, to the 5-substituted tetrazole anion is a subject of detailed study. The ratio of the resulting N1 and N2 isomers is influenced by a combination of steric, electronic, and mechanistic factors. rsc.org
Generally, the 2,5-disubstituted tetrazole is the kinetically favored product, while the 1,5-disubstituted isomer is often the more thermodynamically stable product. researchgate.net The reaction mechanism of the alkylating agent plays a crucial role; electrophiles that react via a second-order nucleophilic substitution (Sₙ2) mechanism tend to favor the formation of the N2 isomer, whereas those proceeding through a first-order (Sₙ1) mechanism may show different selectivity. rsc.org The steric bulk of the C5 substituent can also direct the incoming electrophile towards the less hindered N2 position.
Computational and spectroscopic methods are used to distinguish between the isomers. Notably, in ¹³C NMR spectroscopy, the chemical shift of the C5 carbon in 2,5-disubstituted tetrazoles is typically deshielded by 9-12 ppm compared to the corresponding 1,5-disubstituted isomers, providing a reliable method for structural assignment. mdpi.com
Transformations Involving the 5-Butylsulfanyl Substituent
The butylsulfanyl group at the C5 position offers a versatile handle for further chemical modification, primarily through reactions involving the sulfur atom.
The sulfur atom in the butylsulfanyl group can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone derivatives. This transformation is highly significant as it alters the electronic properties of the substituent and provides access to intermediates for further reactions. The oxidation is typically performed using peroxy acids or other common oxidizing agents. organic-chemistry.org
Selective oxidation to the sulfoxide is achieved by using a controlled amount (typically one equivalent) of the oxidizing agent at low temperatures. organic-chemistry.org Over-oxidation to the sulfone can be avoided by careful monitoring of the reaction. To obtain the sulfone, an excess of the oxidizing agent (two or more equivalents) and often higher temperatures or longer reaction times are employed. organic-chemistry.org
Table 2: Conditions for Selective Oxidation of 5-Butylsulfanyl-1H-tetrazole This table is interactive and can be sorted by column.
| Target Product | Oxidizing Agent | Stoichiometry (Equivalents) | Typical Conditions |
|---|---|---|---|
| Sulfoxide | Hydrogen Peroxide (H₂O₂) | 1.0 - 1.2 | 0 °C to room temp. |
| Sulfoxide | meta-Chloroperoxybenzoic acid (m-CPBA) | 1.0 | CH₂Cl₂, 0 °C |
| Sulfone | meta-Chloroperoxybenzoic acid (m-CPBA) | >2.0 | CH₂Cl₂, room temp. to reflux |
| Sulfone | Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | >2.0 | CH₃OH/H₂O, room temp. |
Direct nucleophilic substitution at the butylsulfanyl group, where the thioether acts as a leaving group, is generally difficult due to the stability of the C-S bond. Such reactions typically require activation of the sulfur atom. One potential strategy involves the formation of a sulfonium (B1226848) salt by reacting the thioether with a strong alkylating agent (e.g., methyl iodide). The resulting sulfonium ion is a much better leaving group and can be displaced by various nucleophiles.
Alternatively, the oxidation of the butylsulfanyl group to a butylsulfonyl group, as described in 3.2.1, significantly alters its reactivity. The sulfonyl group is an excellent leaving group in certain contexts, particularly in nucleophilic aromatic substitution reactions on electron-deficient aromatic systems. While less common for tetrazoles compared to other heterocycles, a potent nucleophile could potentially displace the butylsulfonyl group from the tetrazole ring if the ring is appropriately activated.
The sulfone derivative, 5-butylsulfonyl-1H-tetrazole, is a valuable precursor for powerful carbon-carbon bond-forming reactions, enabling the synthesis of alkenes.
One of the most notable applications is in the Julia-Kocienski olefination . wikipedia.org In this reaction, a tetrazolyl sulfone (often an N-phenyl or N-tert-butyl derivative) is deprotonated at the α-carbon of the alkyl chain (the first carbon of the butyl group) using a strong base like KHMDS. organic-chemistry.orggla.ac.uk The resulting carbanion then reacts with an aldehyde or ketone. The intermediate undergoes a spontaneous Smiles rearrangement and subsequent elimination to form an alkene, typically with high selectivity for the (E)-isomer. alfa-chemistry.com
Another relevant transformation is the Ramberg–Bäcklund reaction . wikipedia.org This reaction converts α-halo sulfones into alkenes through a base-induced rearrangement. The synthesis would involve the initial oxidation of this compound to the corresponding sulfone. The next step is halogenation at the α-carbon of the butyl group, followed by treatment with a strong base. The base induces the formation of an unstable three-membered episulfone intermediate, which then extrudes sulfur dioxide (SO₂) to yield the final alkene product. organic-chemistry.orgrsc.org This sequence effectively converts the C-S-C bond framework into a C=C double bond.
Synthesis of Novel this compound Derivatives
The core structure of this compound serves as a versatile scaffold for the development of novel derivatives with tailored properties. Strategic modifications to the butyl chain, incorporation of the tetrazole moiety into complex molecular frameworks via multicomponent reactions, and the formation of macromolecular structures represent key avenues for derivatization. These approaches expand the chemical space and potential applications of this class of compounds.
Modifications of the Butyl Chain for Diversification
The butylsulfanyl group at the C5 position of the tetrazole ring offers several opportunities for chemical modification to diversify the parent molecule. These modifications can alter key physicochemical properties such as polarity, solubility, and reactivity, enabling the synthesis of a wide array of functionalized analogs.
One of the most direct modification strategies involves the oxidation of the sulfur atom. The thioether linkage can be selectively oxidized to form either a sulfoxide or a sulfone, depending on the reaction conditions and the stoichiometry of the oxidizing agent. organic-chemistry.orgresearchgate.net Reagents such as hydrogen peroxide (H₂O₂) or N-fluorobenzenesulfonimide (NFSI) can be employed for this transformation. rsc.org This oxidation introduces polar functional groups, significantly altering the electronic and steric profile of the molecule.
| Original Functional Group | Oxidized Functional Group | Oxidation State of Sulfur |
| Sulfide (Thioether) | Sulfoxide | +4 |
| Sulfide (Thioether) | Sulfone | +6 |
Another powerful strategy for diversification involves introducing reactive handles onto the butyl chain itself. For instance, a terminal alkene could be incorporated to yield a derivative like 5-(but-3-en-1-ylsulfanyl)-1H-tetrazole. This terminal double bond can then serve as a platform for further functionalization via the highly efficient thiol-ene "click" reaction. wikipedia.org This reaction, which proceeds via a radical-mediated anti-Markovnikov addition of a thiol to an alkene, allows for the covalent attachment of a wide variety of molecules, including peptides, carbohydrates, and synthetic polymers, under mild, often photochemical, conditions. wikipedia.orgnih.gov This approach enables the modular construction of complex and highly functionalized derivatives.
Incorporation into Multicomponent Reactions (MCRs) for Complex Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and ability to generate molecular complexity rapidly. beilstein-journals.orgnih.gov The tetrazole core, while not a direct reactant in its pre-formed state, can be constructed in situ as part of an MCR, allowing for the direct incorporation of the butylsulfanyl moiety into a larger, more complex scaffold.
A prominent example of such a strategy is the Ugi-azide four-component reaction (UA-4CR). d-nb.info This reaction provides a convergent pathway to 1,5-disubstituted tetrazoles. The key components are an aldehyde (or ketone), an amine, an isocyanide, and an azide (B81097) source (e.g., trimethylsilyl (B98337) azide). While the original this compound has a proton at the N1 position, the Ugi-azide MCR builds the 1,5-disubstituted tetrazole ring from acyclic precursors. By selecting appropriate starting materials, one could design an MCR that results in a complex molecule featuring the butylsulfanyl group at the C5 position. For example, a custom isocyanide or amine containing the butylsulfanyl group could potentially be employed.
This MCR approach is particularly valuable for creating libraries of diverse compounds, as the inputs (aldehyde, amine, isocyanide) can be varied widely, leading to a vast number of possible products from a small set of starting materials. beilstein-journals.org This strategy has been successfully used to synthesize tetrazole-decorated monomers for subsequent polymerization. d-nb.info
Formation of Polymeric Structures and Hybrid Materials
The functional groups of this compound and its derivatives can be leveraged to create macromolecular structures, including polymers and advanced hybrid materials.
Polymeric Structures:
A key strategy for polymerization involves the synthesis of monomers that contain the tetrazole moiety, followed by their polymerization. Building on the MCR approach described previously, α,ω-diene monomers decorated with (bis-)1,5-disubstituted-1H-tetrazoles can be synthesized. d-nb.info These monomers can then undergo a light-induced thiol-ene polymerization with various dithiol cross-linkers. d-nb.info This "click" reaction is highly efficient and proceeds under mild conditions, making it suitable for creating well-defined polymer networks. wikipedia.org
The properties of the resulting tetrazole-decorated polymers can be tuned by changing the dithiol used in the polymerization. For example, using dithiols of different chain lengths or polarities can alter the thermal and mechanical properties of the final polymer. Research has shown that this method can produce polymers with number average molecular masses (Mn) up to 62,000 g mol⁻¹. d-nb.info
| Dithiol Co-monomer | Resulting Polymer Designation | Mn (g mol⁻¹) | Thermal Degradation Temp. (Td,5%) |
| 1,4-butanedithiol | P1 | 24,000 | 296 °C |
| 1,6-hexanedithiol | P2 | 31,000 | 302 °C |
| 1,8-octanedithiol | P3 | 35,000 | 305 °C |
| Dithiothreitol | P5 | 28,000 | 283 °C |
| 3,6-dioxa-1,8-octanedithiol | P6 | 62,000 | 291 °C |
| Data derived from studies on analogous 1,5-disubstituted-1H-tetrazole-decorated polymers. d-nb.info |
Hybrid Materials:
Hybrid materials are composites that integrate distinct organic and inorganic components at the molecular or nanoscale level, often resulting in synergistic properties that surpass those of the individual constituents. The tetrazole-functionalized polymers described above are excellent candidates for the organic component in such materials.
These polymers could be combined with inorganic materials such as silica (B1680970) (SiO₂), titania (TiO₂), or metal-organic frameworks (MOFs) to create novel hybrid materials. The nitrogen-rich tetrazole rings within the polymer structure can act as ligands for metal ions or as sites for hydrogen bonding, facilitating strong interfacial interactions with the inorganic phase. Such hybrid materials could find applications in areas ranging from catalysis and gas storage to specialized coatings and energy-relevant materials. d-nb.info
Theoretical and Computational Chemistry of 5 Butylsulfanyl 1h Tetrazole
Electronic Structure and Bonding Characteristics
The arrangement of electrons and the nature of chemical bonds in 5-butylsulfanyl-1H-tetrazole dictate its reactivity, stability, and physical properties. Computational methods allow for a detailed analysis of these fundamental characteristics.
Quantum chemical descriptors offer a quantitative understanding of a molecule's electronic behavior. Key among these are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting chemical reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.
In 5-substituted-1H-tetrazoles, the electronic properties are significantly influenced by the substituent at the C5 position. For analogous compounds like 5-(benzylthio)-1H-tetrazole, Density Functional Theory (DFT) calculations have been used to analyze these properties. pnrjournal.com The HOMO is typically distributed over the sulfur atom and the tetrazole ring, indicating that these are the primary sites for electrophilic attack. The LUMO is generally localized across the π-system of the tetrazole ring.
The charge distribution within this compound is governed by the varying electronegativity of its constituent atoms. The nitrogen atoms of the tetrazole ring accumulate negative charge, making them nucleophilic centers. The sulfur atom also carries a partial negative charge, while the adjacent carbon atoms of the butyl group and the C5 atom of the tetrazole ring are comparatively electron-deficient. This charge separation contributes to the molecule's dipole moment and influences its intermolecular interactions.
Table 1: Calculated Electronic Properties of an Analogous Thio-Substituted Tetrazole Note: Data is based on calculations for 5-(benzylthio)-1H-tetrazole, a structurally related analogue, and is indicative of the expected values for this compound.
| Property | Calculated Value | Significance |
| HOMO Energy | ~ -7.0 eV | Indicates electron-donating capability, potential site for oxidation. |
| LUMO Energy | ~ -0.5 eV | Indicates electron-accepting capability, potential site for reduction. |
| HOMO-LUMO Gap | ~ 6.5 eV | Suggests high kinetic stability and low reactivity. |
| Dipole Moment | ~ 3.5 D | Indicates a polar molecule with significant charge separation. |
Data derived from DFT calculations on analogous systems.
The tetrazole ring is considered an aromatic system, containing 6 π-electrons that are delocalized across the five-membered ring, which confers it significant stability. electrochemsci.org The aromaticity of the ring can be influenced by the nature of the substituent at the C5 position. Substituents can alter the electron density within the ring, thereby modulating its aromatic character.
Conformational Analysis and Tautomerism Studies
The non-rigid nature of the butylsulfanyl group and the prototropic nature of the tetrazole ring give rise to a complex potential energy surface with multiple conformational isomers and tautomeric forms.
The conformational landscape of this compound is primarily defined by the rotation around several key single bonds: the C5–S bond, the S–C1' bond, and the C–C bonds within the butyl chain. To explore these possibilities, a relaxed Potential Energy Surface (PES) scan is computationally performed. uni-muenchen.dejoaquinbarroso.comreadthedocs.io This involves systematically changing a specific dihedral angle while allowing the rest of the molecule's geometry to relax to its lowest energy state at each step.
A PES scan for the rotation around the C5–S bond would reveal the energy barriers separating different spatial orientations of the butyl chain relative to the tetrazole ring. Due to the flexibility of the four-carbon chain, multiple low-energy conformers (rotamers) are expected to exist, corresponding to different gauche and anti arrangements of the C-C bonds. A computational study on the similar 5-(benzylthio)-1H-tetrazole identified the most stable conformation by performing a PES scan, demonstrating the utility of this approach. pnrjournal.com For this compound, the global minimum energy conformer would be the one that best balances steric hindrance and favorable electronic interactions.
5-Substituted tetrazoles can exist in two principal tautomeric forms: the 1H- and 2H-tautomers, which differ in the position of the proton on the nitrogen atoms of the ring. nih.gov These two forms are in equilibrium and have distinct chemical and physical properties.
Computational studies consistently show that for most 5-substituted tetrazoles, the 2H-tautomer is slightly more stable than the 1H-tautomer in the gas phase. nih.gov The energy difference is typically small, often just a few kilojoules per mole. However, the equilibrium can be significantly influenced by the surrounding environment. In solution, the more polar 1H-tautomer is often favored, especially in polar solvents, because its larger dipole moment leads to stronger solute-solvent interactions. Therefore, in a polar medium, the population of the 1H-tautomer of this compound is expected to increase relative to the 2H form.
Computational Predictions of Spectroscopic Parameters for Advanced Structural Analysis
Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. By calculating parameters such as vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts, theoretical models can aid in the structural characterization of molecules like this compound.
DFT calculations can predict the vibrational spectrum, which helps in the assignment of experimental IR and Raman bands. For thio-substituted tetrazoles, characteristic vibrational modes include the N-H stretch, C-H stretches of the butyl group, C=N and N=N ring stretching vibrations, and the C-S stretching mode. pnrjournal.com A study on 5-(benzylthio)-1H-tetrazole provided a detailed assignment of its vibrational modes based on DFT calculations. pnrjournal.com
Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate NMR chemical shifts. These theoretical values can be compared with experimental data to confirm structural assignments. Experimental NMR data for this compound has been reported, providing a basis for such comparison. researchgate.net The calculated spectra can also help distinguish between different conformers or tautomers, as their spectroscopic signatures are typically distinct.
Table 2: Key Spectroscopic Data for this compound
| Spectroscopy | Parameter | Observed/Expected Region | Structural Insight |
| ¹H NMR | Chemical Shift (δ) | 0.88 (t, 3H), 1.37-1.46 (m, 2H), 1.65-1.72 (m, 2H), 3.24 (t, 2H) ppm researchgate.net | Confirms the presence and connectivity of the butyl chain. |
| ¹³C NMR | Chemical Shift (δ) | 12.9, 21.4, 28.7, 31.9, 155.0 ppm researchgate.net | Shows the four distinct carbon environments in the butyl chain and the C5 carbon of the tetrazole ring. |
| FT-IR | Wavenumber (cm⁻¹) | ~3000-3200 (N-H stretch), ~2850-2960 (C-H stretch), ~1530 (C=N stretch), ~1040 (C-N stretch), ~700 (C-S stretch) | Identifies key functional groups and vibrations of the tetrazole ring and the butylsulfanyl substituent. |
¹H and ¹³C NMR data are experimental values from the literature. researchgate.net FT-IR data are expected regions based on analogous compounds. pnrjournal.com
High-Level NMR Chemical Shift Prediction and Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The prediction of ¹H and ¹³C NMR chemical shifts using computational methods has become an invaluable tool for confirming molecular structures. For derivatives of 5-alkylthio-1H-tetrazole, such as 5-(benzylthio)-1H-tetrazole which is structurally similar to this compound, Density Functional Theory (DFT) calculations have been successfully employed to predict NMR chemical shifts beilstein-journals.org.
The Gauge-Independent Atomic Orbital (GIAO) method is a commonly used approach for calculating NMR shielding tensors beilstein-journals.org. Theoretical chemical shifts for a stable conformer of the molecule are typically calculated using a functional like B3LYP with a basis set such as 6-311++G(d,p), often incorporating a solvent model like the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM) to simulate solution-phase conditions beilstein-journals.org.
A comparison between the computationally predicted and experimentally measured chemical shifts serves as a validation of the proposed structure. For analogous compounds, a strong correlation between theoretical and experimental data has been observed, lending confidence to the computational methodology beilstein-journals.org. The table below illustrates the typical computational parameters used for such predictions.
| Parameter | Specification | Purpose |
| Computational Method | Density Functional Theory (DFT) | To calculate the electronic structure of the molecule. |
| Functional | B3LYP | A hybrid functional that combines Hartree-Fock and DFT methods. |
| Basis Set | 6-311++G(d,p) | Describes the atomic orbitals used in the calculation. |
| NMR Calculation Method | Gauge-Independent Atomic Orbital (GIAO) | For the accurate prediction of NMR shielding tensors. |
| Solvent Model | IEF-PCM (e.g., in DMSO) | To simulate the effect of a solvent on the molecule's properties. |
Vibrational Frequency Calculations for Mechanistic Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the vibrational modes of a molecule, which are characteristic of its structure and bonding. DFT calculations are frequently used to compute the harmonic vibrational frequencies of molecules, which can then be compared with experimental spectra. This comparison aids in the assignment of observed vibrational bands to specific molecular motions beilstein-journals.org.
For 5-(benzylthio)-1H-tetrazole, a close structural analog of this compound, vibrational frequencies have been calculated using the B3LYP functional with the 6-311++G(d,p) basis set beilstein-journals.org. The calculated frequencies are often scaled by an empirical factor to better match the experimental values, accounting for anharmonicity and other systematic errors in the computational method. The analysis of these vibrational modes, including their Total Energy Distribution (TED), offers insights into the coupling of different vibrations and the nature of chemical bonds within the molecule beilstein-journals.org. For instance, characteristic stretching vibrations of the tetrazole ring and the C-S bond can be identified and analyzed beilstein-journals.org. Such computational studies provide a deeper understanding of the molecule's structural dynamics.
The following table summarizes the computational approach for vibrational frequency analysis.
| Parameter | Specification | Purpose |
| Computational Method | Density Functional Theory (DFT) | To determine the optimized geometry and vibrational frequencies. |
| Functional | B3LYP | A widely used functional for vibrational analysis. |
| Basis Set | 6-311++G(d,p) | To provide a good description of the molecular orbitals. |
| Analysis | Total Energy Distribution (TED) | To assign calculated vibrational modes to specific molecular motions. |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and reactive intermediates that are often transient and difficult to study experimentally.
Transition State Characterization and Activation Energy Calculations for Synthetic Routes
A common and efficient method for the synthesis of 5-alkylsulfanyl-1H-tetrazoles, including this compound, involves a one-pot reaction of an alkyl halide with potassium thiocyanate (B1210189), followed by the addition of sodium azide (B81097) and a zinc salt, such as zinc chloride nih.gov. This reaction proceeds via an alkyl thiocyanate intermediate which then undergoes a [3+2] cycloaddition with the azide.
The mechanism of the zinc-catalyzed formation of 5-substituted 1H-tetrazoles from thiocyanates and sodium azide has been investigated researchgate.net. The role of the zinc catalyst is crucial; it is proposed to coordinate to the nitrogen atom of the thiocyanate, thereby activating the carbon-nitrogen triple bond towards nucleophilic attack by the azide ion researchgate.net.
Computational Studies of Reactive Intermediates and Reaction Pathways
The synthesis of this compound from butyl bromide, potassium thiocyanate, and sodium azide in the presence of zinc chloride involves several key reactive intermediates nih.govresearchgate.net. Initially, butyl thiocyanate is formed in situ. In the subsequent cycloaddition step, the coordination of the zinc ion to the butyl thiocyanate is a critical reactive intermediate researchgate.net. This coordination polarizes the C≡N bond, making the carbon atom more electrophilic and susceptible to attack by the azide anion.
Following the nucleophilic addition of the azide, a linear imidoyl azide intermediate, coordinated to the zinc catalyst, is likely formed. This intermediate would then undergo an intramolecular cyclization to form the tetrazole ring. Computational studies, such as DFT calculations, would be essential to determine the structures and relative energies of these intermediates. By mapping the potential energy surface of the reaction, the entire reaction pathway can be elucidated, confirming the sequence of elementary steps and identifying the rate-determining step. While the general mechanistic framework is understood, detailed computational investigations on the specific reactive intermediates and reaction pathways for the synthesis of this compound are yet to be reported.
Advanced Analytical Methodologies for Characterization and Mechanistic Probes
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 5-butylsulfanyl-1H-tetrazole in solution. Both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are employed to map the complete chemical environment and connectivity of the molecule.
While one-dimensional NMR provides initial chemical shift and multiplicity data, 2D NMR techniques are essential for assembling the complete molecular puzzle of this compound.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would definitively establish the connectivity within the butyl chain. Cross-peaks would be expected between the protons of adjacent methylene (B1212753) groups (H-1'↔H-2', H-2'↔H-3') and between the H-3' methylene protons and the terminal methyl (H-3'↔H-4') protons, confirming the linear butyl fragment.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon atom. It would allow for the unambiguous assignment of the ¹³C signals for the four distinct carbons of the butyl group by correlating them with their respective, previously assigned proton signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is critical for establishing long-range (2-3 bond) H-C correlations, which piece the entire structure together. Key expected correlations would be observed from the methylene protons at the C-1' position of the butyl chain to the C-5 carbon of the tetrazole ring, confirming the sulfur linkage.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about through-space proximity of protons. For a flexible molecule like this compound, NOESY could reveal preferred conformations of the butyl chain relative to the tetrazole ring in specific solvents.
The expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations are summarized in the table below.
| Atom Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key Expected HMBC Correlations |
| N-H | 15.0 - 17.0 (broad) | - | C-5 |
| C-5 | - | 150 - 155 | - |
| C-1' (-S-CH₂-) | 3.3 - 3.5 (t) | 30 - 35 | C-5, C-2', C-3' |
| C-2' (-CH₂-) | 1.6 - 1.8 (sext) | 30 - 33 | C-1', C-3', C-4' |
| C-3' (-CH₂-) | 1.4 - 1.6 (sext) | 21 - 24 | C-1', C-2', C-4' |
| C-4' (-CH₃) | 0.9 - 1.0 (t) | 13 - 15 | C-2', C-3' |
Note: Expected chemical shifts are estimates and can vary based on solvent and concentration.
Like many 5-substituted-1H-tetrazoles, this compound can exist in two tautomeric forms: the 1H- and 2H-tautomers. These forms are often in rapid equilibrium in solution at room temperature, resulting in time-averaged signals in the NMR spectrum.
Variable Temperature (VT) NMR is a powerful technique to study this dynamic process. By lowering the temperature, the rate of tautomeric interconversion can be slowed down on the NMR timescale. If the coalescence temperature is reached, the single, averaged N-H signal would broaden and eventually resolve into two distinct signals, one for each tautomer. The integration of these signals would allow for the determination of the equilibrium constant and thermodynamic parameters (ΔG, ΔH, ΔS) for the tautomerization process in a given solvent. Theoretical studies on analogous compounds suggest that the 1H-tautomer is generally more stable in polar solvents, while the 2H-tautomer may be favored in less polar media.
High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the molecular ion, which is used to confirm the elemental composition of this compound (C₅H₁₀N₄S). The calculated exact mass is 158.0626 g/mol .
Electron Ionization (EI) mass spectrometry can be used to study its fragmentation pathways, which provides further structural confirmation. The fragmentation of this compound is expected to proceed through characteristic pathways for both the tetrazole ring and the alkyl thioether side chain.
A plausible fragmentation pathway involves:
Loss of Dinitrogen: The tetrazole ring can readily lose a molecule of nitrogen (N₂, 28 Da), a highly stable neutral fragment. This is a hallmark fragmentation for tetrazole derivatives.
Alpha-Cleavage: Cleavage of the C-C bond alpha to the sulfur atom is a common pathway for thioethers. This would result in the loss of a propyl radical (•C₃H₇, 43 Da) from the primary fragment.
McLafferty-type Rearrangements: Rearrangements involving hydrogen transfer from the butyl chain followed by cleavage can also occur.
| m/z | Proposed Fragment Identity | Proposed Neutral Loss |
| 158 | [C₅H₁₀N₄S]⁺• (Molecular Ion) | - |
| 130 | [C₅H₁₀NS]⁺• | N₂ |
| 101 | [C₄H₅N₄S]⁺ | •CH₃ |
| 87 | [C₃H₃N₄S]⁺ | •C₂H₅ |
| 73 | [C₂H₅N₄]⁺ | •C₃H₅S |
| 59 | [CH₃N₄]⁺ | •C₄H₇S |
Single Crystal X-ray Diffraction for Solid-State Structural Analysis and Conformational Preferences
Single crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. While a crystal structure for this compound is not publicly available, data from a closely related compound, 1-methyl-5-(4-(1-methyl-1H-tetrazol-5-ylthio)butylthio)-1H-tetrazole, offers significant insight into the expected solid-state behavior.
This related structure demonstrates that the butylthio linker is flexible and can adopt various conformations. In the reported crystal, the molecule adopts an "S" conformation, with the two tetrazole rings oriented parallel to each other. This suggests that packing forces and intermolecular interactions, such as hydrogen bonding and van der Waals forces, play a significant role in determining the final solid-state conformation of the flexible butyl chain relative to the rigid tetrazole ring. For this compound, one would expect the crystal packing to be dominated by hydrogen bonding involving the N-H proton of the tetrazole ring.
Crystallographic Data for a Related Butylthio-Tetrazole Derivative
| Parameter | Value |
| Compound | 1-methyl-5-(4-(...)-butylthio)-1H-tetrazole |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.455(1) |
| b (Å) | 9.7574(8) |
| c (Å) | 8.9024(9) |
| β (°) | 116.23(1) |
| Volume (ų) | 658.8 |
Spectroscopic Techniques for In Situ Reaction Monitoring (e.g., IR, Raman, UV-Vis)
Spectroscopic techniques that allow for real-time analysis are invaluable for monitoring the synthesis of this compound, providing mechanistic insights and enabling process optimization. The synthesis of 5-substituted tetrazoles often involves the reaction of a nitrile with an azide (B81097) source. An alternative route is the substitution reaction of a thiol with a leaving group on the tetrazole ring.
In situ Fourier Transform Infrared (FTIR) spectroscopy is particularly well-suited for this purpose. By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, the progress of the synthesis can be tracked continuously. For a synthesis involving the reaction of butanethiol with 5-chloro-1H-tetrazole, one could monitor:
The disappearance of the S-H stretching vibration from butanethiol (typically around 2550-2600 cm⁻¹).
The appearance of characteristic vibrational bands for the tetrazole ring, which are known to occur in the 1640-900 cm⁻¹ region.
Changes in the C-S stretching vibration region (around 1030-200 cm⁻¹).
This real-time data allows for the precise determination of reaction endpoints and the potential detection of transient intermediates, without the need for offline sampling and analysis.
Emerging Applications of 5 Butylsulfanyl 1h Tetrazole and Its Derivatives in Non Clinical Fields
Role in Material Science and Energetic Materials Research
The inherent characteristics of the tetrazole ring, such as a high positive heat of formation and the generation of dinitrogen gas upon decomposition, make its derivatives attractive for energetic materials research. The introduction of a butylsulfanyl group at the 5-position can modulate these properties, influencing density, thermal stability, and energetic performance.
While specific energetic data for 5-Butylsulfanyl-1H-tetrazole is not extensively documented in publicly available literature, research on analogous 5-alkylthio-tetrazoles and other substituted tetrazoles provides valuable insights into its potential. For instance, the synthesis of 5-(Butylsulfanyl)-1H-tetrazole has been reported, with a noted melting point of 94–96°C, indicating a degree of thermal stability. researchgate.net The energetic properties of tetrazole derivatives are often enhanced through the formation of nitrogen-rich salts. nih.govrsc.org Studies on compounds like 5-hydrazino-1H-tetrazole have shown that the formation of energetic salts can lead to high-density materials with excellent detonation properties. rsc.org Similarly, research on 1-hydroxy-5-methyltetrazole and its salts demonstrates how modifications to the tetrazole scaffold can significantly improve energetic performance, with detonation velocities increasing substantially upon salt formation. nih.gov It is plausible that this compound could serve as a precursor for a new family of energetic salts with tailored properties.
| Compound | Decomposition Temperature (°C) | Detonation Velocity (m/s) | Impact Sensitivity (J) | Friction Sensitivity (N) |
|---|---|---|---|---|
| Ammonium salt of 1-hydroxy-5-methyltetrazole | 229 | 7982 | 40 | >360 |
| Hydrazinium salt of 1-hydroxy-5-methyltetrazole | 224 | 8109 | 40 | >360 |
| Guanidinium salt of 1-hydroxy-5-methyltetrazole | 256 | 7090 | - | - |
| Hydroxylammonium salt of a furazan-tetrazole structure | - | 9323 | 14 | 160 |
| Hydrazinium salt of a furazan-tetrazole structure | - | 9094 | 28 | 360 |
Precursors for Coordination Polymers and Metal-Organic Frameworks
The tetrazole ring is an excellent ligand for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs) due to its multiple nitrogen donor sites. These materials have potential applications in gas storage, separation, and catalysis. rsc.orgalfa-chemistry.com The butylsulfanyl group in this compound can influence the resulting framework's structure and properties, such as its porosity and functionality.
While specific CPs or MOFs based on this compound are not widely reported, the broader class of 5-substituted tetrazoles has been extensively used as ligands. unimi.it For example, a series of coordination polymers have been synthesized using a 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole ligand, demonstrating the versatility of the tetrazole moiety in forming 2D and 3D supramolecular architectures. nih.gov Similarly, tetrazole-based porous MOFs have been developed for applications like selective CO2 adsorption. rsc.org The presence of the sulfur atom in the butylsulfanyl group could also allow for coordination with certain metal centers, potentially leading to novel structural motifs and properties in the resulting CPs and MOFs.
Components in Functional Capping Ligands for Nanomaterials
Capping agents are crucial in the synthesis of nanoparticles, as they control growth, prevent aggregation, and impart specific functionalities to the nanoparticle surface. Tetrazole derivatives have emerged as effective capping ligands for various semiconductor and metal nanoparticles. nih.gov The butylsulfanyl group in this compound offers a potential anchoring point to the nanoparticle surface, likely through the sulfur atom, while the tetrazole ring can provide colloidal stability and further functionalities.
The use of tetrazoles as capping ligands allows for the preparation of nanoparticles with unique properties. For instance, tetrazole-capped nanoparticles can be used to fabricate organic-free semiconductor films with improved electrical transport due to the complete thermal decomposition of the tetrazole ligand into gaseous products. nih.gov While direct application of this compound as a capping ligand is not yet extensively documented, the principles established with other tetrazole derivatives suggest its potential in this area.
Contributions to Catalysis and Sustainable Chemical Processes
The electronic properties and coordination ability of the tetrazole ring make it a promising scaffold for the development of catalysts. The butylsulfanyl substituent can further modulate the electronic environment of the ring, potentially enhancing its catalytic activity.
As Ligands in Metal-Catalyzed Organic Transformations
This compound can act as a ligand in metal-catalyzed reactions. The nitrogen atoms of the tetrazole ring and the sulfur atom of the butylsulfanyl group can coordinate to a metal center, forming a stable complex that can catalyze various organic transformations. The development of novel catalysts is crucial for greener and more efficient chemical synthesis.
While specific catalytic applications of this compound are still an emerging area of research, related tetrazole derivatives have shown promise. For instance, copper-catalyzed synthesis of 5-substituted 1H-tetrazoles has been achieved using various copper-based catalysts, highlighting the interaction of the tetrazole ring with metal centers. nih.govsemanticscholar.org Furthermore, mixed-ligand copper(II) complexes with 1H-tetrazole-5-acetic acid have been synthesized and characterized, demonstrating the ability of functionalized tetrazoles to form stable and potentially catalytic metal complexes. rsc.org
As Organocatalysts or Catalyst Promoters
In addition to its role as a ligand, this compound or its derivatives could function as organocatalysts. The acidic proton on the tetrazole ring (pKa similar to carboxylic acids) and the potential for hydrogen bonding can facilitate various organic reactions. The butylsulfanyl group can influence the solubility and steric environment of the catalyst.
The use of tetrazole derivatives as organocatalysts is an active area of research. For example, novel chiral tetrazole-containing organocatalysts have been synthesized and tested in asymmetric reactions. mdpi.com While the direct organocatalytic activity of this compound has not been extensively reported, the fundamental properties of the tetrazole ring suggest its potential in this domain.
Applications in Agrochemicals and Related Areas
Tetrazole derivatives have found applications in agriculture as herbicides and pesticides. nih.gov The biological activity of these compounds is often attributed to the tetrazole ring acting as a stable, metabolically resistant scaffold. The nature of the substituent at the 5-position plays a crucial role in determining the specific activity and target.
While there is no extensive public data on the specific agrochemical applications of this compound, related compounds have shown significant promise. For instance, some pyrazole (B372694) derivatives containing a tetrazole moiety have exhibited herbicidal activity. mdpi.comnih.gov The lipophilic nature of the butylsulfanyl group could enhance the compound's ability to penetrate plant cuticles, potentially increasing its efficacy as a herbicide or pesticide. Further research is needed to explore the full potential of this compound in this field.
| Compound Type | Target Weeds | Activity Level |
|---|---|---|
| 6-Indazolyl-2-picolinic acids | Barnyard grass, Crabgrass, Amaranth | Excellent at 1000 g/ha, some completely control at 250 g/ha |
| 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles | Digitaria sanguinalis L. | Excellent post-emergence effect at 750 g a.i./ha |
| Substituted pyrazole isothiocyanates | Echinochloa crusgalli L., Cyperus iria L. | Good herbicidal activities |
Conclusion and Future Research Directions
Summary of Current Understanding and Achievements in 5-Butylsulfanyl-1H-tetrazole Chemistry
The chemistry of 5-substituted-1H-tetrazoles has garnered significant attention due to their wide-ranging applications in medicinal chemistry, materials science, and as ligands in coordination chemistry. nih.govscielo.br Within this broad class of compounds, 5-alkylsulfanyl-1H-tetrazoles represent an important subclass. The primary achievement in the chemistry of this compound has been the development of efficient synthetic routes.
A significant advancement is the one-pot synthesis method from alkyl halides, which has been successfully applied to produce this compound in high yield. researchgate.net This method avoids the isolation of intermediate thiocyanates, streamlining the synthesis process. researchgate.net The reaction proceeds via an alkyl halide, an alkali metal thiocyanate (B1210189), and sodium azide (B81097) in the presence of a Lewis acid like zinc chloride. researchgate.net This particular synthesis has reported a high yield for this compound, indicating a mature and efficient synthetic protocol. researchgate.net
While extensive research on the specific biological or material properties of this compound is not widely documented, the broader class of 5-thio-substituted tetrazole derivatives has been synthesized and screened for antimicrobial activities, with some analogues showing moderate effectiveness. nih.gov The tetrazole ring, in general, is recognized as a bioisostere for the carboxylic acid group, a property that is frequently exploited in drug design to improve metabolic stability and other pharmacokinetic parameters. bohrium.com
The current understanding is largely centered on its synthesis, with its physicochemical properties being characterized to a basic extent. The achievements are primarily synthetic, providing a solid foundation for further exploration of this specific molecule's potential applications.
| Synthesis of this compound | |
| Reactants | 1-Bromobutane, Potassium Thiocyanate, Sodium Azide, Zinc Chloride |
| Solvent | n-Propanol |
| Reaction Type | One-pot Synthesis |
| Yield | 91% researchgate.net |
| Melting Point | 94-96 °C researchgate.net |
Identification of Remaining Challenges and Unexplored Research Avenues
Despite the efficient synthesis of this compound, several challenges and unexplored research avenues remain. A primary challenge is the limited understanding of its specific biological activity profile. While related compounds have been tested for antimicrobial properties, a comprehensive screening of this compound against a wide range of biological targets is yet to be undertaken. nih.gov Its potential as an enzyme inhibitor, for instance, remains an open question.
Another challenge lies in the exploration of its coordination chemistry. Tetrazoles are known to be effective ligands for metal ions, and the introduction of a sulfur-containing side chain in this compound could lead to novel coordination complexes with interesting catalytic or material properties. The coordination behavior of this specific ligand is an unexplored area.
Furthermore, the tautomeric behavior of this compound in different environments has not been extensively studied. The position of the proton on the tetrazole ring can significantly influence its properties and interactions with biological targets or other molecules. Understanding and controlling this tautomerism is a key challenge.
Unexplored research avenues include:
Biological Evaluation: A thorough investigation of its antimicrobial, anticancer, anti-inflammatory, and antiviral activities.
Coordination Chemistry: Synthesis and characterization of metal complexes of this compound and evaluation of their catalytic and material properties.
Derivatization: Synthesis of a library of derivatives by modifying the butyl chain or substituting the proton on the tetrazole ring to explore structure-activity relationships.
Polymer Chemistry: Investigating its potential as a monomer or functional additive in the development of novel polymers with enhanced thermal stability or other desirable properties.
Prospective Impact on Advanced Materials, Green Synthesis, and Computational Chemistry
The future research on this compound holds considerable promise for impacting several scientific domains.
Advanced Materials: The high nitrogen content of the tetrazole ring makes it an interesting moiety for the development of energetic materials. scielo.br While this compound itself may not be a primary energetic material, its derivatives could be explored for such applications. The sulfur atom also offers a site for coordination with metal ions, potentially leading to the formation of metal-organic frameworks (MOFs) or other coordination polymers with applications in gas storage, catalysis, or sensing.
Green Synthesis: Future synthetic work on this compound and its derivatives is likely to be influenced by the principles of green chemistry. The development of catalytic methods that utilize more environmentally benign solvents and catalysts is an ongoing trend in tetrazole chemistry. rsc.org For instance, the use of heterogeneous catalysts could simplify product purification and catalyst recycling. nih.govscielo.org.za Exploring microwave-assisted or flow chemistry-based syntheses could also lead to more efficient and sustainable production methods.
Computational Chemistry: Computational tools are expected to play a crucial role in guiding future research. Molecular docking studies can be employed to predict the potential biological targets of this compound and its derivatives, thereby prioritizing experimental screening efforts. nih.govnih.gov Density Functional Theory (DFT) calculations can be used to study its electronic structure, tautomeric stability, and reactivity, providing insights that can aid in the design of new materials and synthetic pathways. In silico prediction of ADME (absorption, distribution, metabolism, and excretion) and toxicity properties will be essential in the early stages of drug discovery efforts involving this compound. nih.gov
In essence, while the current knowledge of this compound is primarily synthetic, its future exploration at the intersection of medicinal chemistry, materials science, green chemistry, and computational modeling is poised to unlock its full potential.
Q & A
What are the most reliable synthetic methodologies for 5-Butylsulfanyl-1H-tetrazole, and how do reaction conditions influence yield?
Answer:
this compound can be synthesized via 1,3-dipolar cycloaddition between butylsulfanyl nitriles and sodium azide. Key methodologies include:
- Continuous Flow Synthesis : Optimized for scalability and safety, this method minimizes side reactions (e.g., hydrolysis) by precise control of residence time and temperature. Yields >85% are reported under anhydrous conditions .
- Nano-TiCl₄·SiO₂ Catalysis : This solid-phase approach eliminates solvent use, achieving ~90% yield at 80°C in 4 hours. The catalyst’s high surface area enhances azide-nitrile reactivity .
- Microwave-Assisted Synthesis : Reduces reaction time to <1 hour but requires careful optimization of microwave power to avoid decomposition of the tetrazole ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
